2-[(2E)-2-(3-chloro-2-hydroxybenzylidene)hydrazinyl]-2-oxo-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]acetamide
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Overview
Description
2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its complex structure, which includes a chlorinated phenyl group, a hydrazino group, and a tetrafluoropropoxy-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the hydrazone intermediate by reacting 3-chloro-2-hydroxybenzaldehyde with hydrazine hydrate under reflux conditions. The resulting hydrazone is then reacted with 2-(2,2,3,3-tetrafluoropropoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to handle the specific requirements of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiocyanate (KSCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the hydrazone group can produce a hydrazine derivative.
Scientific Research Applications
2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROETHOXY)PHENYL]ACETAMIDE
- **2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROBUTOXY)PHENYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{2-[(E)-1-(3-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXO-N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)PHENYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the tetrafluoropropoxy group, in particular, can enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C18H14ClF4N3O4 |
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Molecular Weight |
447.8 g/mol |
IUPAC Name |
N'-[(E)-(3-chloro-2-hydroxyphenyl)methylideneamino]-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]oxamide |
InChI |
InChI=1S/C18H14ClF4N3O4/c19-11-5-3-4-10(14(11)27)8-24-26-16(29)15(28)25-12-6-1-2-7-13(12)30-9-18(22,23)17(20)21/h1-8,17,27H,9H2,(H,25,28)(H,26,29)/b24-8+ |
InChI Key |
GZESWJREECQNLQ-KTZMUZOWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)O)OCC(C(F)F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)Cl)O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
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